molecular formula C16H25NO6 B2564457 4'-Aminobenzo-18-crown-6 CAS No. 68941-06-0

4'-Aminobenzo-18-crown-6

Cat. No.: B2564457
CAS No.: 68941-06-0
M. Wt: 327.377
InChI Key: PZXYILUXRGTFGD-UHFFFAOYSA-N
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Description

4’-Aminobenzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier .


Synthesis Analysis

4’-Aminobenzo-18-crown-6 can be synthesized by a catalytic hydrogenation reaction . It can also be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ .


Molecular Structure Analysis

The empirical formula of 4’-Aminobenzo-18-crown-6 is C16H25NO6 . Its molecular weight is 327.37 . The SMILES string representation of its structure is Nc1ccc2OCCOCCOCCOCCOCCOc2c1 .


Chemical Reactions Analysis

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes .


Physical and Chemical Properties Analysis

4’-Aminobenzo-18-crown-6 is a technical grade compound with a quality level of 100 . It has ≤10% water impurities and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Ternary Complex Formation

  • Complex Creation with Crown Ether : The creation of ternary multi-component crystals using 18-crown-6, directed by hydrogen-bonding motifs, was studied. This research demonstrates how 18-crown-6 can preferentially bind protonated amino molecules, leading to the formation of ternary salts and controlling the location and nature of bonding sites for ternary crystal creation (Boardman et al., 2014).

Chemical Synthesis and Characterization

  • Synthesis of Crown Ether Derivatives : A study on the synthesis of dibenzo-18-crown-6 derivatives, including di(nitrobenzo)-18-crown-6 and di(aminobenzo)-18-crown-6, highlights their high selectivity and the impact of various synthesis conditions (Wu et al., 2018).
  • X-Ray Diffraction and Optical Spectral Study : Research on the reduction of 4'-nitrobenzo-18-crown-6 to 4'-aminobenzo-18-crown-6 and its subsequent use in synthesizing azo-dyes demonstrates the compound's utility in material science (Deshmukh et al., 2009).

Applications in Polymer and Sensor Technology

  • Proton Conductivity in Polymers : A study on Tröger's base-linked poly(crown ether)s shows how these polymers exhibit proton conductivity under humid conditions. This is particularly significant in applications where the crown ethers' sub-nanometer-sized cavities play a crucial role (Patel et al., 2018).
  • Colorimetric Sensing for Pb(II) Ion Detection : Research on gold nanoparticles coated with a dithiocarbamate-modified 4′-aminobenzo-18-crown-6 showcases its potential as a colorimetric probe for the selective detection of Pb(II) ions (Mehta et al., 2014).

Environmental and Analytical Applications

  • Electrochemical Extraction of Sr2+ : A study involving the grafting of 4′-aminobenzo-18-crown-6 ether onto carbon felt for Sr2+ ion extraction from aqueous solutions and simulated seawater highlights its potential in environmental cleanup and resource recovery (Wang et al., 2021).
  • Ratiometric Colorimetric Recognition of Hg2+ : The preparation of a multifunctional dye using dibenzo-18-crown-6 with p-amino benzoic acid for Hg(2+) selective ratiometric colorimetric detection provides an innovative approach for environmental monitoring (Yan et al., 2011).

Catalysis and Material Science

  • Kilo Scale Synthesis and Purification : A paper discussing the synthesis and purification of 4,4’-[di t-butyldibenzo]-18-crown-6 and its applications in selectively extracting metal ions, useful in areas like nuclear waste treatment, underscores its relevance in industrial applications (Dutta et al., 2022).

Mechanism of Action

Target of Action

The primary target of 4’-Aminobenzo-18-crown-6 is metal ions, specifically lead ions (Pb2+) . The compound is known to coordinate with metal ions more readily than other ligands . This is due to its planar oxygen atoms, which provide a strong negative potential barrier .

Mode of Action

4’-Aminobenzo-18-crown-6 interacts with its targets, the metal ions, by forming positively charged complexes . This specific association with 4’-Aminobenzo-18-crown-6 screens the negative charge existing on the channel walls, resulting in a decreased ionic current .

Biochemical Pathways

The biochemical pathways affected by 4’-Aminobenzo-18-crown-6 involve the adsorption and determination of lead metal ions (Pb2+) . The compound’s interaction with these ions affects the rate of contact between the adsorbent and adsorbate .

Result of Action

The molecular and cellular effects of 4’-Aminobenzo-18-crown-6’s action primarily involve the formation of complexes with metal ions. This results in a decrease in ionic current , which can be used for the selective determination of trace Pb2+ from complicated samples .

Action Environment

The action, efficacy, and stability of 4’-Aminobenzo-18-crown-6 can be influenced by environmental factors. For instance, the efficiency of cation adsorption by 4’-Aminobenzo-18-crown-6 is determined by the fit between the cation size and the cavity diameter of the crown ether . This suggests that the size and nature of the metal ions in the environment can impact the compound’s action.

Safety and Hazards

4’-Aminobenzo-18-crown-6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

4’-Aminobenzo-18-crown-6 can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb (II) ions in wastewater . It can also be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties . It has the potential to functionalize the gold surface to fabricate an electrochemical sensor for the specific detection of potassium ions .

Biochemical Analysis

Biochemical Properties

4’-Aminobenzo-18-crown-6 has been shown to bind to potassium ions and other metal cations . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized and shown to bind single-stranded DNA, which could be useful for the detection of DNA mutations .

Cellular Effects

The cellular effects of 4’-Aminobenzo-18-crown-6 are largely due to its ability to bind metal ions. For example, it has been used in the diagnosis of organisms that produce acidic urine . The binding of 4’-Aminobenzo-18-crown-6 to metal ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4’-Aminobenzo-18-crown-6 exerts its effects through binding interactions with biomolecules. Its cavity matches with the size of Pb2+, making it an excellent adsorbent for lead metal ions . This specific association forms positively charged complexes, which can result in decreased ionic current .

Temporal Effects in Laboratory Settings

In laboratory settings, 4’-Aminobenzo-18-crown-6 has been shown to have excellent adsorbability and selectivity for Pb2+ . This property, combined with its stability and resistance to degradation, makes it a valuable tool for the determination of lead metal ions in various samples over time .

Transport and Distribution

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles, allowing it to be used as a solid-phase extraction adsorbent . This suggests that it may be transported and distributed within cells and tissues via interaction with these nanoparticles.

Properties

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXYILUXRGTFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942732
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205504-06-9, 68941-06-0
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminobenzo-18-crown-6
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